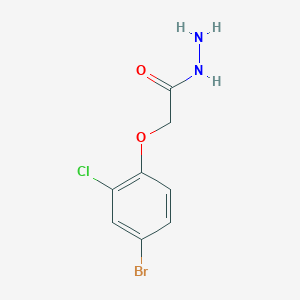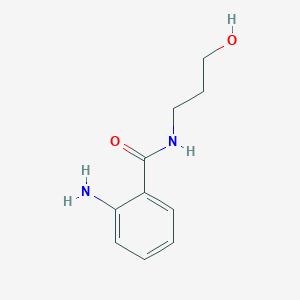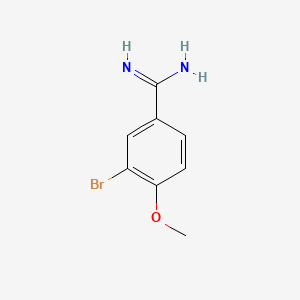
2-(4-Bromo-2-chlorophenoxy)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(4-Bromo-2-chlorophenoxy)acetohydrazide” is a chemical compound with the molecular formula C8H8BrClN2O2 . It has a molecular weight of 279.52 . The compound is typically stored at room temperature and appears as a liquid .
Molecular Structure Analysis
The InChI code for “2-(4-Bromo-2-chlorophenoxy)acetohydrazide” is 1S/C8H8BrClN2O2/c9-5-1-2-7 (6 (10)3-5)14-4-8 (13)12-11/h1-3H,4,11H2, (H,12,13) . This code provides a detailed description of the molecule’s structure, including the positions of the bromine and chlorine atoms on the phenyl ring and the presence of the acetohydrazide group.Physical And Chemical Properties Analysis
“2-(4-Bromo-2-chlorophenoxy)acetohydrazide” is a liquid at room temperature . It has a molecular weight of 279.52 and a molecular formula of C8H8BrClN2O2 .Applications De Recherche Scientifique
Coordination Chemistry
2-(4-Bromo-2-chlorophenoxy)acetohydrazide: has been utilized in the synthesis of coordination polymers, particularly with nickel (II) ions . These coordination compounds exhibit a polymeric structure and are characterized by their complexing agent being six-coordinated. The distorted octahedron forms due to the bidentate coordination of the compound through the carbonyl oxygen atom and the amine nitrogen . Such structures are significant for understanding the coordination behavior of metal ions and can lead to the development of new materials with potential applications in catalysis, magnetic materials, and drug delivery systems.
Antimicrobial Activity
Hydrazide derivatives, including those containing an aromatic fragment like 2-(4-Bromo-2-chlorophenoxy)acetohydrazide , exhibit antibacterial and antifungal activities . The extent of this activity can vary depending on the nature of the substituent attached to the benzene ring. This makes it a valuable compound for the development of new antimicrobial agents that could be used to treat various bacterial and fungal infections.
Pharmaceutical Research
In pharmaceutical research, hydrazides are considered key intermediates and valuable starting materials for synthesizing novel biologically active derivatives . Given its structural features, 2-(4-Bromo-2-chlorophenoxy)acetohydrazide could be a precursor in the synthesis of a range of pharmaceuticals, including those with potential antituberculosis, antibacterial, antifungal, and antimicrobial properties.
Cancer Therapeutics
Metal complexes synthesized with hydrazide ligands have shown potential for therapeutic chemoprevention against cancerous cells . The compound could be used to create metal complexes with Co(II), Ni(II), Cu(II), and Cd(II) chlorides, which may exhibit efficacy in inhibiting the growth of cancer cells.
Antiviral Agents
Hydrazide derivatives have also been reported to exhibit potent antiviral activity. For instance, benzotriazole-N-substituted acetohydrazide derivatives have been characterized by their pronounced binding affinity and effective inhibition of glycoprotein B associated with Herpes Simplex Virus-I (HSV-I) . This suggests that 2-(4-Bromo-2-chlorophenoxy)acetohydrazide could serve as a starting point for the synthesis of antiviral agents.
Material Science
The thermogravimetric analyses and X-ray diffraction studies of coordination compounds involving 2-(4-Bromo-2-chlorophenoxy)acetohydrazide provide valuable insights into the thermal stability and crystal structure of these materials . Such information is crucial for the design and development of new materials with specific thermal and structural properties for use in various technological applications.
Safety And Hazards
Propriétés
IUPAC Name |
2-(4-bromo-2-chlorophenoxy)acetohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClN2O2/c9-5-1-2-7(6(10)3-5)14-4-8(13)12-11/h1-3H,4,11H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDFWXVTXLGVPLV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)OCC(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50409029 |
Source


|
| Record name | 2-(4-bromo-2-chlorophenoxy)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50409029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.52 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromo-2-chlorophenoxy)acetohydrazide | |
CAS RN |
588680-03-9 |
Source


|
| Record name | 2-(4-bromo-2-chlorophenoxy)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50409029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














